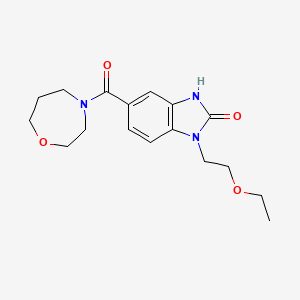

1-(2-ethoxyethyl)-5-(1,4-oxazepan-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to the compound , involves multi-step chemical reactions. A method for synthesizing benzimidazole-tethered oxazepine hybrids from N-alkylated benzimidazole 2-carboxaldehyde, itself derived from o-phenylenediamine, demonstrates the complexity and efficiency of modern synthetic approaches. These processes often involve reactions under controlled conditions to achieve high yields of targeted compounds (Almansour et al., 2016).

Molecular Structure Analysis

The structure of benzimidazole derivatives can be extensively analyzed through spectroscopic and X-ray diffraction techniques. Such studies reveal the molecular geometry, charge distribution, and potential sites for reactivity, providing insights into their chemical behavior. The structure-activity relationships within these compounds, including their molecular electrostatic potential maps and frontier molecular orbitals, are crucial for understanding their chemical properties and potential applications (Almansour et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to form complex heterocyclic systems. The reactivity of these compounds towards different chemical agents and conditions highlights their versatility in organic synthesis. For example, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations of related compounds illustrates the potential for creating novel structures with unique properties (Katritzky et al., 2001).

Wissenschaftliche Forschungsanwendungen

Synthesis and H1-antihistaminic Activity A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, including derivatives of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, demonstrated significant antihistaminic activity both in vitro and in vivo. The presence of an oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus was crucial for potent antihistaminic activity. One compound from this series, identified as being 39 times more potent than chlorpheniramine maleate, was highlighted for clinical evaluation due to its unique structure and high potency (Iemura et al., 1986).

Chemical Synthesis and Structural Studies Benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, leading to compounds with potential nonlinear optical (NLO) properties. Computational studies, including X-ray diffraction and DFT, suggested these compounds, particularly compound 9, as promising candidates for NLO applications. This highlights the structural versatility and functional adaptability of benzimidazole derivatives in developing novel materials (Almansour et al., 2016).

Antimicrobial and Antifilarial Potential Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some compounds demonstrated significant growth inhibition in cell lines and notable in vivo antifilarial activity, indicating the therapeutic potential of benzimidazole derivatives beyond their well-known antihistaminic effects (Ram et al., 1992).

Cancer Research and DNA Interaction A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized and characterized. These complexes exhibited substantial in vitro cytotoxic effect against various human cancer cell lines, suggesting their potential as anticancer agents. The compounds showed effective DNA binding, cellular DNA lesion, and induced apoptosis in cancer cells, highlighting the role of benzimidazole derivatives in developing novel chemotherapeutic agents (Paul et al., 2015).

Eigenschaften

IUPAC Name |

3-(2-ethoxyethyl)-6-(1,4-oxazepane-4-carbonyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-2-23-11-8-20-15-5-4-13(12-14(15)18-17(20)22)16(21)19-6-3-9-24-10-7-19/h4-5,12H,2-3,6-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNQVQLYOUVBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCCOCC3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5517448.png)

![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)

![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)

![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)

![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)

![5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)

![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)

![4-amino-N'-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)

![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)